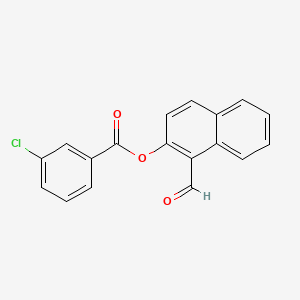
1-formyl-2-naphthyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-formyl-2-naphthyl 3-chlorobenzoate is a chemical compound that has gained a lot of attention in scientific research due to its promising potential in various fields. This compound is a derivative of naphthalene and benzoic acid and has shown significant biological activity in various studies.
Wirkmechanismus
The mechanism of action of 1-formyl-2-naphthyl 3-chlorobenzoate is not fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells, inducing apoptosis (programmed cell death), and disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 1-formyl-2-naphthyl 3-chlorobenzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-formyl-2-naphthyl 3-chlorobenzoate in lab experiments is its relatively easy synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that it may not be readily available in some countries, which can limit its use in scientific research.
Zukünftige Richtungen
There are many future directions for the study of 1-formyl-2-naphthyl 3-chlorobenzoate. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further studies can be conducted to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Conclusion:
1-formyl-2-naphthyl 3-chlorobenzoate is a promising compound that has shown significant biological activity in various scientific research applications. Its easy synthesis method, stability, and potential therapeutic properties make it an attractive compound for further study. Future research can help to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-formyl-2-naphthyl 3-chlorobenzoate is a three-step process. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. The second step involves the reaction of 2-naphthyl chloride with 3-chlorobenzoic acid in the presence of a base to form 1-formyl-2-naphthyl 3-chlorobenzoate. The third step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-formyl-2-naphthyl 3-chlorobenzoate has shown promising potential in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(1-formylnaphthalen-2-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-14-6-3-5-13(10-14)18(21)22-17-9-8-12-4-1-2-7-15(12)16(17)11-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSFVVRUIMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylnaphthalen-2-yl) 3-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

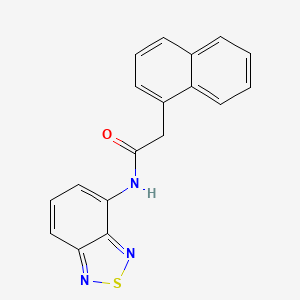
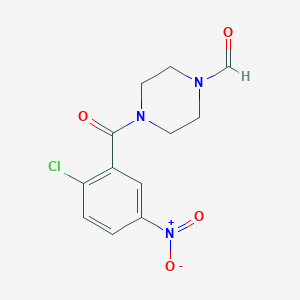
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
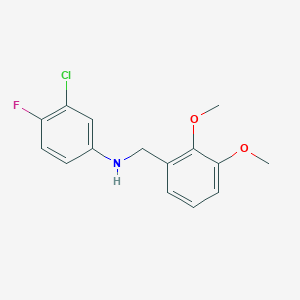

![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
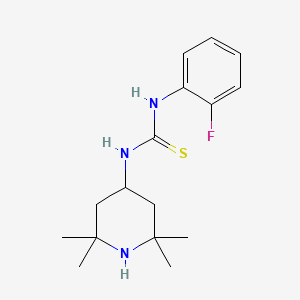
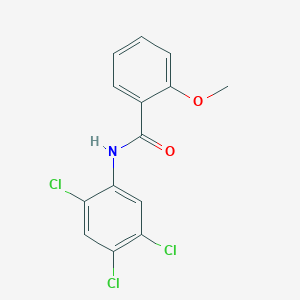
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)